REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19]1[CH:24]=[CH:23][C:22]([CH2:25][OH:26])=[CH:21][CH:20]=1)#[N:12].C(N(CC)CC)C>ClCCl>[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19]1[CH:20]=[CH:21][C:22]([CH:25]=[O:26])=[CH:23][CH:24]=1)#[N:12]
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
390 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred for 2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
(after about 5 minutes)
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at -60° for 2 minutes
|
Duration
|
2 min
|
Type
|
ADDITION
|
Details
|
poured onto water
|
Type
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EXTRACTION
|
Details
|
The mixture is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase is washed in succession with dilute hydrochloric acid and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered with suction
|
Type
|
WASH
|
Details
|
the filter cake is washed
|
Type
|
CUSTOM
|
Details
|
the product thus obtained
|
Type
|
CUSTOM
|
Details
|
is dried at 60° in a high vacuum (elemental analysis: 80.7% C; 4.5% H; 6.7% N; 7.7% O)
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |